5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are the dominant motif of many drugs . This class of compounds is known for its varied and significant biological activities .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines involves a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned also has a fluorophenyl and a trifluoromethyl group attached to it.Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions, including condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Also, these compounds can be prepared through the reactions of acyclic reagents .Scientific Research Applications
Synthesis and Biological Activity
- This compound has been synthesized and studied for its inhibition effects on cancer cell proliferation. Its crystal structure was determined, showing significant effective inhibition on some cancer cell lines (Ju Liu et al., 2016).
Efficient Synthesis Methods
- Researchers have developed efficient synthesis methods for various disubstituted derivatives of this compound. These methods include SNAr and Suzuki Cross-Coupling reactions, leading to the creation of a diverse library of compounds (Badr Jismy et al., 2020).
Regioselective Synthesis
- The regioselective synthesis of this compound has been explored, with a focus on creating substituted derivatives. This research contributes to a better understanding of the structural aspects of these types of compounds (Miha Drev et al., 2014).
Crystal Structure and Antituberculosis Activity
- The crystal structure and antituberculosis activity of a related compound have been studied, showing moderate antituberculosis activity. This research emphasizes the potential medical applications of these compounds (L. Ju et al., 2015).
Photophysical Properties
- The photophysical properties of a series of derivatives have been investigated, focusing on their absorption UV–Vis and fluorescence properties in various solvents. This research highlights the potential applications of these compounds in materials science (Felipe S. Stefanello et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a transmembrane receptor that plays a crucial role in cell growth and proliferation. When activated, it initiates a cascade of cellular events leading to cell division.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity This inhibition prevents the activation of the receptor, thereby disrupting the signal transduction pathway that leads to cell proliferation
Biochemical Pathways
The inhibition of EGFR-TK affects multiple downstream pathways involved in cell growth and proliferation. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are critical for cell survival and proliferation . By inhibiting EGFR-TK, the compound disrupts these pathways, leading to a reduction in cell growth and proliferation.
Result of Action
The compound’s action results in a significant reduction in cell proliferation. This is due to its inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHIECSLGTYDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133306 | |
Record name | 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310451-83-3 | |
Record name | 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310451-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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